molecular formula C5H2BrFN2O2 B1288531 2-Bromo-5-fluoro-3-nitropyridine CAS No. 652160-72-0

2-Bromo-5-fluoro-3-nitropyridine

Cat. No. B1288531
M. Wt: 220.98 g/mol
InChI Key: XJFDIIHIXNIWQH-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-3-nitropyridine is a halogenated nitropyridine, a class of compounds that are of significant interest in medicinal chemistry due to their potential as building blocks for pharmaceuticals. The presence of bromine, fluorine, and a nitro group on the pyridine ring makes it a versatile intermediate for various chemical transformations.

Synthesis Analysis

The synthesis of halogenated nitropyridines can be achieved through various methods. For instance, the preparation of 5-bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation has been demonstrated, highlighting the potential for large-scale production . Additionally, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine using halogen dance reactions suggests a pathway that could be adapted for the synthesis of 2-bromo-5-fluoro-3-nitropyridine .

Molecular Structure Analysis

The molecular structure and vibrational characteristics of related compounds such as 2-amino-3-bromo-5-nitropyridine have been studied using Density Functional Theory (DFT) calculations, which provide insights into the equilibrium geometry and electronic properties of these molecules . Such computational studies are crucial for understanding the reactivity and properties of 2-bromo-5-fluoro-3-nitropyridine.

Chemical Reactions Analysis

2-Bromo-5-fluoro-3-nitropyridine can undergo various chemical reactions due to its reactive sites. For example, the chemoselective functionalization of halopyridines has been explored, with conditions that favor substitution at different positions on the pyridine ring . Cross-coupling reactions, such as those catalyzed by palladium with aryltrialkoxysilanes, are also relevant for creating biaryl structures from bromopyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated nitropyridines can be deduced from spectroscopic studies. FT-Raman and FT-IR spectra provide information on the vibrational modes of these compounds, which are complemented by DFT studies to assign the observed frequencies and predict the molecular properties . Quantum mechanical calculations further reveal the electronic properties, such as HOMO-LUMO energies and global reactivity descriptors, which are indicative of the compound's stability and reactivity .

Scientific Research Applications

  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Industry
    • Application : “2-Bromo-5-fluoro-3-nitropyridine” is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs.
  • Synthesis of Fluorinated Pyridines

    • Field : Organic Chemistry
    • Application : “2-Bromo-5-fluoro-3-nitropyridine” can be used in the synthesis of fluorinated pyridines . Fluorinated pyridines are of interest due to their unusual physical, chemical, and biological properties.
    • Method of Application : One method mentioned involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .
    • Results or Outcomes : The outcome of this reaction is the formation of 2-fluoro-3-bromopyridine .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Relevant Papers The synthesis and reactions of nitropyridines, including “2-Bromo-5-fluoro-3-nitropyridine”, have been discussed in several papers . These papers provide valuable insights into the synthesis methods, chemical reactions, and potential applications of “2-Bromo-5-fluoro-3-nitropyridine”.

properties

IUPAC Name

2-bromo-5-fluoro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFDIIHIXNIWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609830
Record name 2-Bromo-5-fluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoro-3-nitropyridine

CAS RN

652160-72-0
Record name 2-Bromo-5-fluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-fluoro-3-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Regueiro-Ren, QM Xue, JJ Swidorski… - Journal of medicinal …, 2013 - ACS Publications
… dried under high vacuum overnight to provide 2-bromo-5-fluoro-3-nitropyridine (6) as a brown … A solution of 2-bromo-5-fluoro-3-nitropyridine (6) (43.3g, 0.192 mol) in THF (200 mL) was …
Number of citations: 61 pubs.acs.org
FA Luzzio - Advances in Heterocyclic Chemistry, 2020 - Elsevier
The synthesis of heterocycles and their fluorinated analogues is a central focus within the development of medicinal compounds, agrochemicals and advanced materials. New synthetic …
Number of citations: 12 www.sciencedirect.com

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